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Application Note & Protocol
Topic: CRISPR/Cas9 Genome-Wide Screening to
Identify Genes Mediating Resistance to TIC10
(ONC201)
Audience: This document is intended for researchers, scientists, and drug development

professionals engaged in oncology research, functional genomics, and the study of drug

resistance mechanisms.

Introduction
TIC10, also known as ONC201, is a first-in-class small molecule imipridone with promising anti-

cancer activity across a range of malignancies, including notoriously difficult-to-treat brain

tumors like glioblastoma.[1][2] Its mechanism of action is multifaceted, distinguishing it from

conventional cytotoxic agents. ONC201 was initially identified as a compound that induces the

transcription of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL), a

protein that selectively triggers apoptosis in cancer cells.[1][3][4]

Subsequent research has elucidated a more complex signaling network. ONC201 functionally

inactivates AKT and ERK, leading to the dephosphorylation and nuclear translocation of the

transcription factor FOXO3a, which in turn upregulates TRAIL expression.[1][4][5][6]

Concurrently, ONC201 activates the integrated stress response (ISR), resulting in the
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increased expression of TRAIL's Death Receptor 5 (DR5).[6][7] More recently, the direct

molecular targets have been identified as the mitochondrial protease ClpP, which ONC201

allosterically activates, and the dopamine receptor D2 (DRD2), which it antagonizes.[8][9] This

combined action on multiple pathways culminates in potent, tumor-selective apoptosis.

Despite its promise, the development of drug resistance remains a significant challenge in

cancer therapy. Genome-wide CRISPR/Cas9 loss-of-function screens are powerful, unbiased

tools for identifying genes whose inactivation confers a survival advantage in the presence of a

therapeutic agent.[8] By systematically knocking out every gene in the genome, this technology

allows for the discovery of novel resistance pathways, potential combination therapy targets,

and patient stratification biomarkers.

This application note provides a detailed protocol for performing a pooled CRISPR/Cas9

knockout screen to identify genes that mediate resistance to TIC10 (ONC201).

TIC10 (ONC201) Signaling Pathway
The anti-cancer effects of TIC10 (ONC201) are initiated through its interaction with at least two

key cellular targets, DRD2 and ClpP, which triggers several downstream signaling cascades

culminating in apoptosis. The diagram below illustrates the core mechanisms of action.[7][8]
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Caption: TIC10 (ONC201) signaling pathway leading to apoptosis.
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Experimental Workflow for CRISPR/Cas9 Screen
The overall workflow involves generating a diverse population of gene-knockout cells, applying

drug selection pressure, and identifying the genes whose loss allows cells to survive and

proliferate.
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Caption: High-level workflow for a positive selection CRISPR/Cas9 screen.
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Detailed Experimental Protocols
These protocols are designed for a genome-wide positive selection screen to identify genes

conferring resistance to TIC10 (ONC201). A human glioblastoma cell line (e.g., U87MG, A172)

is recommended, given the clinical relevance of ONC201 in this cancer type.[2]

Protocol 1: Generation of a Cas9-Expressing Stable Cell
Line

Transduction: Plate 1 x 10^6 cells in a 6-well plate. Transduce cells with a lentiviral vector

encoding Cas9 and a selection marker (e.g., Blasticidin).

Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., 5-

10 µg/mL Blasticidin). The concentration should be predetermined from a kill curve.

Expansion: Culture the cells under selection pressure for 1-2 weeks, replacing the medium

every 2-3 days, until non-transduced control cells are eliminated.

Validation: Confirm Cas9 expression and activity via Western Blot for the Cas9 protein and a

functional assay (e.g., Surveyor assay) using an sgRNA targeting a non-essential gene like

AAVS1.

Cell Banking: Expand the validated Cas9-expressing cell line and create a frozen cell bank.

Protocol 2: Lentiviral sgRNA Library Transduction
Determine Titer: Perform a titration of the pooled lentiviral sgRNA library on the Cas9-

expressing cell line to determine the viral volume needed to achieve a multiplicity of infection

(MOI) of 0.3-0.5. This low MOI is critical to ensure that most cells receive a single sgRNA.[6]

Library Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library

coverage of at least 300-500 cells per sgRNA. For a library with 100,000 sgRNAs, this

means seeding at least 30-50 million cells.

Transduce: Add the calculated volume of the viral library to the cells in the presence of

polybrene (4-8 µg/mL).
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Selection: 48 hours post-transduction, apply selection (e.g., 1-2 µg/mL puromycin for libraries

with a puromycin resistance cassette) for 2-3 days to select for successfully transduced

cells.

Collect T0 Sample: After selection, harvest a representative population of cells (maintaining

>300x coverage) to serve as the baseline (T0) reference for sgRNA distribution.

Protocol 3: TIC10 (ONC201) Drug Selection
Determine IC50: Prior to the screen, perform a dose-response assay on the Cas9-

expressing cell line to determine the concentration of TIC10 (ONC201) that inhibits cell

growth by 50% (IC50) and 80% (IC80) over a period of 7-14 days.

Initiate Treatment: Plate the transduced cell library population into two pools: a control pool

treated with vehicle (e.g., DMSO) and a treatment pool treated with TIC10 (ONC201) at a

concentration around the IC80. Maintain library coverage throughout.

Maintain Selection: Continue to culture the cells for 14-21 days, passaging as needed and

maintaining library coverage and drug concentration. The goal is to allow the small

population of resistant cells to grow out.

Harvest: Once significant cell death is observed in the treatment arm followed by the

outgrowth of resistant colonies, harvest the cells from both the control and treated

populations.

Protocol 4: Genomic DNA Extraction and sgRNA
Sequencing

gDNA Extraction: Extract high-quality genomic DNA (gDNA) from the T0, control, and TIC10-

treated cell pellets using a commercial kit suitable for large cell numbers. Ensure the amount

of starting gDNA maintains library representation (>300x coverage).

sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA

sequences from the gDNA. The first PCR uses primers flanking the sgRNA cassette. The

second PCR adds Illumina sequencing adapters and barcodes for multiplexing samples.

Purification: Purify the final PCR products.
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Sequencing: Quantify and pool the barcoded libraries. Perform high-throughput sequencing

on an Illumina platform (e.g., HiSeq or NovaSeq), ensuring sufficient read depth to quantify

sgRNA abundance accurately (target >200 reads per sgRNA).

Protocol 5: Bioinformatic Data Analysis
Demultiplexing & Counting: Demultiplex the sequencing data and align reads to the sgRNA

library reference file to generate a read count table for each sgRNA in each sample.

Enrichment Analysis: Use a computational tool like MAGeCK to analyze the sgRNA count

data.[9] MAGeCK will normalize the counts, calculate the log-fold change of each sgRNA

between the treated and control samples, and determine statistical significance (p-value and

FDR) for both individual sgRNAs and at the gene level.

Identify Hits: Genes with multiple significantly enriched sgRNAs are considered primary

candidate resistance genes.

Data Presentation and Interpretation
The output from the bioinformatic analysis should be summarized in a table to facilitate the

identification of top candidate genes. A positive selection screen for TIC10 resistance would be

expected to enrich for sgRNAs targeting genes whose loss prevents apoptosis or drug action.

Table 1: Hypothetical Results from a CRISPR Screen for TIC10 Resistance
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Gene
Rank

Gene
Symbol

Descript
ion

sgRNA
Count
(Treated
)

sgRNA
Count
(Control
)

Enrichm
ent
Score

p-value FDR

1 EGFR

Epiderma

l Growth

Factor

Receptor

15,430 120 8.5 1.2e-8 2.5e-7

2 FOXO3A
Forkhead

Box O3
12,110 95 8.1 5.6e-8 8.9e-7

3 DRD2

Dopamin

e

Receptor

D2

9,850 150 7.2 1.1e-7 1.5e-6

4 BID

BH3

Interactin

g Domain

Death

Agonist

8,500 210 6.5 4.3e-7 4.8e-6

5 ATF4

Activatin

g

Transcrip

tion

Factor 4

7,600 180 6.3 9.8e-7 9.9e-6

... ... ... ... ... ... ... ...

15,000 ACTB
Actin

Beta
110 115 -0.1 0.85 0.92

Interpretation of Results:

Top Hits: Genes like EGFR are strong candidates, as EGFR signaling is a known resistance

mechanism to ONC201.[10][11][12] Loss of positive regulators of apoptosis or key
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components of the drug's mechanism of action, such as FOXO3A, DRD2, or ATF4, would

also be expected to confer resistance.

Pathway Analysis: The list of candidate genes should be subjected to pathway analysis to

identify entire signaling cascades that may be involved in TIC10 resistance.

Hit Confirmation and Validation
It is critical to validate the top candidate genes from the primary screen.

Individual Knockouts: Design 2-3 new, independent sgRNAs for each top candidate gene.

Generate Knockout Lines: Transduce the Cas9-expressing parental cell line with these

individual sgRNAs to create single-gene knockout pools.

Confirm Knockout: Verify gene knockout at the protein level via Western Blot.

Functional Assays: Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on the

knockout cell pools in the presence of a range of TIC10 (ONC201) concentrations. A

rightward shift in the dose-response curve compared to control cells (transduced with a non-

targeting sgRNA) confirms the gene's role in resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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